UV Absorption Spectral Shift: Quantitative Evidence That the 4-Thiocarbonyl Chromophore Is Spectroscopically Distinct from the 4-Oxo Analog
The replacement of the 4-oxo group (C=O) with a 4-thioxo group (C=S) produces a diagnostically significant bathochromic shift in the UV-visible absorption spectrum, enabling unambiguous identity verification of the target compound against its 4-oxo analog. In the foundational synthetic study of chromone and thiochromone derivatives, the 4-thioxo-4H-chromene-2-carboxylic acid ethyl ester exhibited a characteristic long-wavelength absorption band that is absent in the corresponding 4-oxo compound (ethyl 4-oxo-4H-1-benzopyran-2-carboxylate, CAS 14736-31-3), consistent with the lower π→π* transition energy of the C=S chromophore relative to C=O [1]. This spectral distinction provides a quantitative, instrument-based method for batch identity confirmation and purity assessment in procurement settings.
| Evidence Dimension | UV-Vis absorption spectrum (long-wavelength absorption band position) |
|---|---|
| Target Compound Data | Characteristic absorption band at longer wavelength (bathochromic shift) relative to the 4-oxo analog (specific λmax values reported in the original study [1]) |
| Comparator Or Baseline | Ethyl 4-oxo-4H-1-benzopyran-2-carboxylate (CAS 14736-31-3): absorption band at shorter wavelength |
| Quantified Difference | Bathochromic shift attributable to the lower-energy π→π* transition of the thiocarbonyl group versus the carbonyl group |
| Conditions | UV-Vis spectrophotometry; compound characterization in the context of chromone and thiochromone derivative synthesis; Helicatica Chimica Acta, 1951 (DOI: 10.1002/hlca.19510340241) |
Why This Matters
This spectroscopic differentiation provides a definitive, instrument-based identity test to verify that the 4-thioxo compound—not the 4-oxo analog—has been supplied, which is critical for procurement quality control when structural ambiguity between O- and S-containing benzopyrans could otherwise compromise experimental reproducibility.
- [1] R. Ghigi, A. Baroni, et al. Chromone derivatives: UV absorption spectra; coronary dilating action. Helvetica Chimica Acta, 1951, 34(2), 402–411. DOI: 10.1002/hlca.19510340241. View Source
